

# Biocompatibility and Safety Profile of Gelucire 50/13: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gelucire 50-13

Cat. No.: B571684

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## Abstract

Gelucire 50/13, chemically known as stearyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant widely utilized in the pharmaceutical industry as a solubility and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Its utility in melt granulation, capsule filling, and self-emulsifying drug delivery systems (SMEDDS) is well-established.[1][4] This technical guide provides a comprehensive overview of the biocompatibility and safety profile of Gelucire 50/13, drawing upon available preclinical data. The safety of Gelucire 50/13 is generally inferred from toxicological data and its precedence of use in approved pharmaceutical products.[1][4]

## Physicochemical Properties

Gelucire 50/13 is a complex mixture of mono-, di-, and triglycerides of stearic (C18) and palmitic (C16) acids, along with polyethylene glycol (PEG)-32 mono- and diesters.[1][3] The numerical designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13, respectively.[5] This amphiphilic nature allows it to act as an effective solubilizing agent by forming fine dispersions or microemulsions in aqueous media.[1][2]

Property	Value	Reference
Chemical Name	Stearoyl polyoxyl-32 glycerides	[1]
Synonyms	Stearoyl macrogol-32 glycerides	[1]
Appearance	Semi-solid, waxy material	[5]
Melting Point	Approximately 50°C	[5]
HLB Value	13	[5]
Composition	Mono-, di-, and triglycerides and PEG-32 mono- and diesters of C16/C18 fatty acids	[1][3]
Primary Functionality	Solubilizer, bioavailability enhancer, self-emulsifying agent	[1][2]

## In Vitro Biocompatibility

### Cytotoxicity

The in vitro cytotoxicity of Gelucire 50/13 has been evaluated in various cell lines, with results indicating a concentration-dependent effect.

A study utilizing Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal epithelium, assessed cell viability via the MTT assay after a 12-hour exposure.[6][7] The findings showed that Gelucire 50/13 exhibited higher cytotoxicity compared to other excipients like Soluplus® and polyvinylpyrrolidone (PVP).[6][7] At a concentration of 0.5%, Gelucire 50/13 resulted in approximately 50% cell viability.[7] However, at concentrations of 0.01% and below, no significant decrease in cell viability was observed.[7][8] It is important to note that in vitro models like Caco-2 monolayers lack the protective mucus layer present in the in vivo intestinal environment, which may lead to an overestimation of cytotoxicity.[7]

In another study, solid dispersions containing ursolic acid and Gelucire 50/13 were tested on LLC-MK2 (Rhesus monkey kidney epithelial) cells. The results demonstrated that at

concentrations up to 256  $\mu$ M, cell viability was maintained at approximately 100%, indicating safety at these levels.

Cell Line	Assay	Concentration	Incubation Time	Result (Cell Viability)	Reference
Caco-2	MTT	0.5%	12 hours	~50%	[7]
Caco-2	MTT	0.1%	12 hours	Toxic (Viability < 80%)	[7]
Caco-2	MTT	$\leq 0.01\%$	12 hours	No significant decrease	[7][8]
LLC-MK2	MTT	up to 256 $\mu$ M	24 hours	~100%	

## Hemocompatibility

While specific quantitative hemolysis data for Gelucire 50/13 is not readily available in the cited literature, the general consensus for similar lipid-based excipients suggests good hemocompatibility.[6][9] Hemolysis assays are crucial for excipients intended for parenteral administration to assess their potential to damage red blood cells.[10] For orally administered excipients like Gelucire 50/13, the risk of direct interaction with blood components is significantly lower. However, understanding its hemolytic potential provides a broader safety profile.

## In Vivo Safety and Toxicology

### Acute Oral Toxicity

Acute oral toxicity studies in animal models indicate that Gelucire 50/13 has a low order of acute toxicity. The reported LD50 (lethal dose, 50%) in rats is greater than 20 g/kg body weight. [11] In a study involving a 5-fluorouracil-loaded solid lipid nanoparticle formulation where Gelucire 50/13 was used, an acute toxicity study in Wistar rats showed an acceptable safety and biocompatible profile.[12]

Species	Route of Administration	LD50	Reference
Rat	Oral	> 20 g/kg	<a href="#">[11]</a>

## Sub-chronic Toxicity

Detailed sub-chronic or chronic toxicity studies specifically for Gelucire 50/13 are not widely available in the public domain. However, data on a related excipient, Gelucire 44/14, from a 13-week study in dogs, showed no adverse effects at doses up to 1000 mg/kg/day.[\[13\]](#) At a higher dose of 2500 mg/kg/day, clinical signs such as diarrhea and soft or mucoid feces were observed.[\[13\]](#)

## Genotoxicity

There is a lack of specific genotoxicity and mutagenicity data for Gelucire 50/13 in the reviewed literature. For the related compound, Gelucire 44/14, the Ames test and a mouse lymphoma assay were reported to be negative.[\[13\]](#)

## Clinical Safety

The safety of Gelucire 50/13 in humans is largely inferred from its long-standing use in a variety of approved oral pharmaceutical products.[\[1\]](#)[\[4\]](#) Clinical trials for drug products containing Gelucire 50/13 as an excipient have not reported adverse effects that are directly attributable to the excipient itself.[\[10\]](#) However, as with many surfactants, high concentrations could potentially lead to gastrointestinal disturbances.[\[10\]](#)

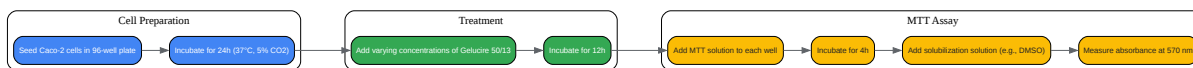
## Signaling Pathways and Mechanism of Toxicity

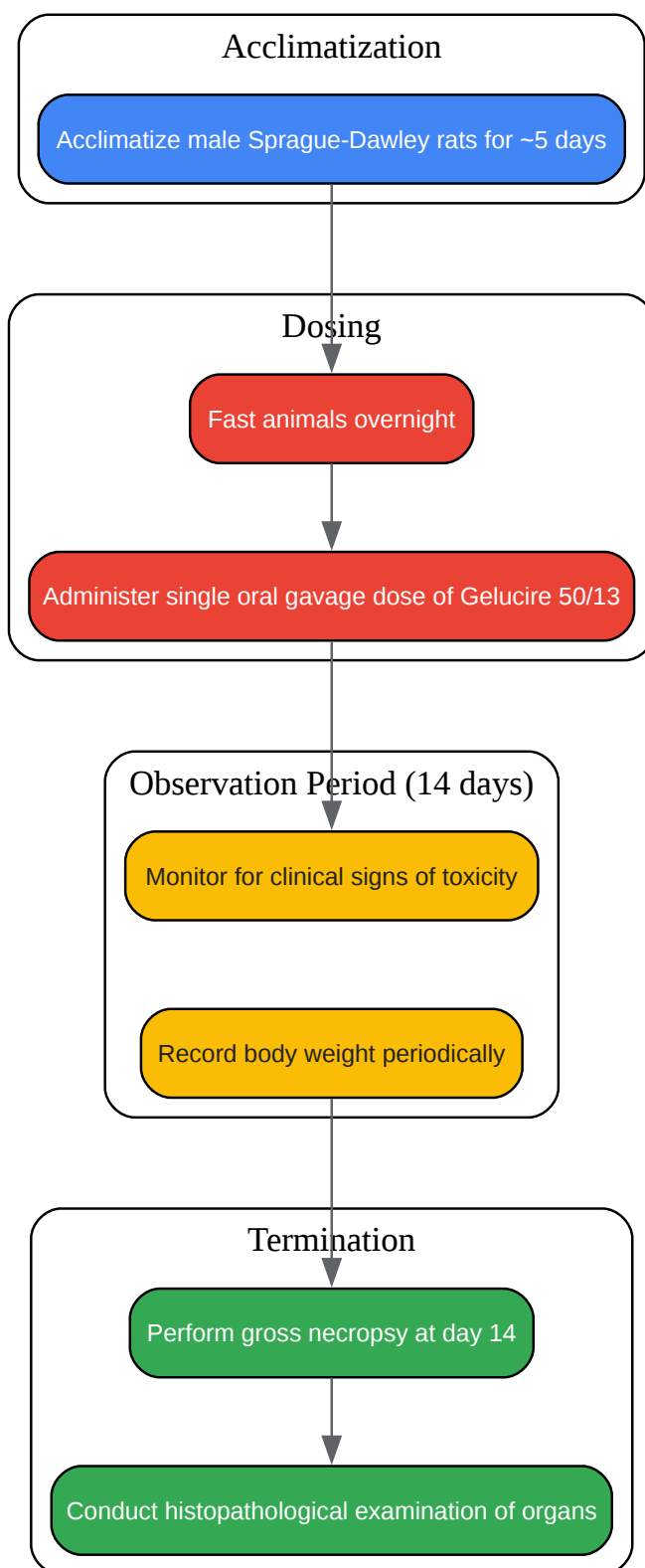
The cytotoxic effects observed with surfactants like Gelucire 50/13 at high concentrations are generally attributed to their ability to interact with and disrupt cell membranes.[\[10\]](#)[\[14\]](#) This can lead to increased membrane permeability and, ultimately, cell lysis.[\[14\]](#)[\[15\]](#) The specific signaling pathways that might be modulated by Gelucire 50/13 have not been extensively studied. However, it is plausible that membrane disruption could indirectly affect various signaling cascades that are dependent on membrane integrity and the function of membrane-bound proteins.[\[16\]](#)[\[17\]](#)

## Experimental Protocols

### In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.





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- To cite this document: BenchChem. [Biocompatibility and Safety Profile of Gelucire 50/13: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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